molecular formula C₄H₃D₆NO₂ B1144413 L-2-Aminobutyric Acid-d6 CAS No. 1276197-51-3

L-2-Aminobutyric Acid-d6

Cat. No.: B1144413
CAS No.: 1276197-51-3
M. Wt: 109.16
Attention: For research use only. Not for human or veterinary use.
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Description

L-2-Aminobutyric Acid-d6 is a deuterated form of L-2-Aminobutyric Acid, an unnatural amino acid. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. The deuterium labeling (d6) makes it particularly useful in studies involving metabolic pathways and mechanisms of action.

Biochemical Analysis

Biochemical Properties

L-2-Aminobutyric Acid-d6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-threonine deaminase from Escherichia coli and L-leucine dehydrogenase from Bacillus cereus are involved in the production of this compound . The nature of these interactions involves the conversion of L-threonine to α-ketobutyric acid, which is then converted to this compound .

Cellular Effects

It is known that it influences cell function through its involvement in the synthesis of several important drugs

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from α-ketobutyric acid, which is synthesized enzymatically from L-threonine . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Current studies focus on its production and use as a key intermediate in drug synthesis .

Dosage Effects in Animal Models

Current research primarily focuses on its production and role in drug synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of several important drugs . It interacts with enzymes such as L-threonine deaminase and L-leucine dehydrogenase .

Transport and Distribution

Current studies focus on its production and role in drug synthesis .

Subcellular Localization

Current research primarily focuses on its production and role in drug synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-2-Aminobutyric Acid can be synthesized through several chemical and enzymatic methods. One common chemical method involves the ammonolysis of α-halogen acids, reduction reactions, and ammoniation hydrolysis reactions . Enzymatic methods include the use of transaminases or dehydrogenases to convert α-ketobutyric acid into L-2-Aminobutyric Acid .

Industrial Production Methods

Industrial production of L-2-Aminobutyric Acid often employs microbial fermentation and enzyme catalysis. For example, Escherichia coli strains can be genetically engineered to produce L-2-Aminobutyric Acid by modifying metabolic pathways . This method is environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-2-Aminobutyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-2-Aminobutyric Acid-d6 is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways. This makes it particularly valuable in research settings where detailed mechanistic insights are required .

Properties

CAS No.

1276197-51-3

Molecular Formula

C₄H₃D₆NO₂

Molecular Weight

109.16

Synonyms

(+)-2-Aminobutanoic Acid-d6;  (+)-2-Aminobutyric Acid-d6;  (+)-α-Aminobutyric Acid-d6;  (2S)-2-Aminobutanoic Acid-d6;  (S)-(+)-α-Aminobutyric Acid-d6;  (S)-2-Aminobutanoic Acid-d6;  (S)-2-Aminobutyric Acid-d6;  L-2-Amino-n-butyric Acid-d6;  L-2-Aminobutanoic

Origin of Product

United States

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